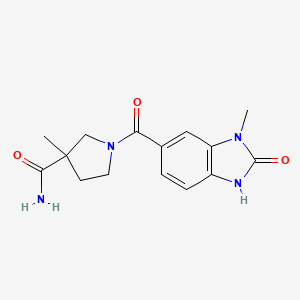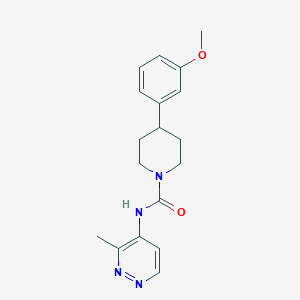![molecular formula C16H18N4O3 B7359747 N-[1-(2-hydroxybenzoyl)piperidin-4-yl]-1H-pyrazole-5-carboxamide](/img/structure/B7359747.png)
N-[1-(2-hydroxybenzoyl)piperidin-4-yl]-1H-pyrazole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[1-(2-hydroxybenzoyl)piperidin-4-yl]-1H-pyrazole-5-carboxamide, also known as HPP-4382, is a novel small molecule inhibitor that has shown promising results in preclinical studies for the treatment of cancer. This compound has been synthesized using a unique method and has been extensively studied for its biochemical and physiological effects, as well as its mechanism of action. In
Mécanisme D'action
N-[1-(2-hydroxybenzoyl)piperidin-4-yl]-1H-pyrazole-5-carboxamide has been shown to inhibit the activity of a protein called heat shock protein 70 (HSP70), which is involved in the regulation of various cellular processes, including protein folding and degradation. HSP70 is overexpressed in many types of cancer cells, and its inhibition has been shown to induce cell death in cancer cells. N-[1-(2-hydroxybenzoyl)piperidin-4-yl]-1H-pyrazole-5-carboxamide binds to the ATPase domain of HSP70, preventing its function and leading to cancer cell death.
Biochemical and Physiological Effects
In addition to its anti-cancer effects, N-[1-(2-hydroxybenzoyl)piperidin-4-yl]-1H-pyrazole-5-carboxamide has also been shown to have other biochemical and physiological effects. N-[1-(2-hydroxybenzoyl)piperidin-4-yl]-1H-pyrazole-5-carboxamide has been shown to inhibit the growth of bacteria and fungi, suggesting that it may have potential use as an antimicrobial agent. N-[1-(2-hydroxybenzoyl)piperidin-4-yl]-1H-pyrazole-5-carboxamide has also been shown to have anti-inflammatory effects, which may be useful in the treatment of inflammatory diseases such as rheumatoid arthritis.
Avantages Et Limitations Des Expériences En Laboratoire
N-[1-(2-hydroxybenzoyl)piperidin-4-yl]-1H-pyrazole-5-carboxamide has several advantages for lab experiments. It has been shown to have a high potency and selectivity for HSP70, making it a useful tool for studying the function of this protein. N-[1-(2-hydroxybenzoyl)piperidin-4-yl]-1H-pyrazole-5-carboxamide has also been shown to have a low toxicity profile, which is important for its potential use in cancer therapy. However, one limitation of N-[1-(2-hydroxybenzoyl)piperidin-4-yl]-1H-pyrazole-5-carboxamide is that it has poor solubility in aqueous solutions, which may make it difficult to work with in certain experimental settings.
Orientations Futures
There are several future directions for the study of N-[1-(2-hydroxybenzoyl)piperidin-4-yl]-1H-pyrazole-5-carboxamide. One area of research is the development of novel cancer therapies based on N-[1-(2-hydroxybenzoyl)piperidin-4-yl]-1H-pyrazole-5-carboxamide. Further studies are needed to determine the optimal dosage and administration of N-[1-(2-hydroxybenzoyl)piperidin-4-yl]-1H-pyrazole-5-carboxamide for cancer treatment. Another area of research is the development of HSP70 inhibitors with improved solubility and pharmacokinetic properties. Finally, the potential use of N-[1-(2-hydroxybenzoyl)piperidin-4-yl]-1H-pyrazole-5-carboxamide as an antimicrobial agent and in the treatment of inflammatory diseases warrants further investigation.
Conclusion
In conclusion, N-[1-(2-hydroxybenzoyl)piperidin-4-yl]-1H-pyrazole-5-carboxamide is a novel small molecule inhibitor that has shown promising results in preclinical studies for the treatment of cancer. Its unique synthesis method and mechanism of action have been extensively studied, and it has been shown to have several biochemical and physiological effects. While it has several advantages for lab experiments, there are also limitations that need to be addressed. Further research is needed to fully understand the potential of N-[1-(2-hydroxybenzoyl)piperidin-4-yl]-1H-pyrazole-5-carboxamide in cancer therapy and other areas of medicine.
Méthodes De Synthèse
N-[1-(2-hydroxybenzoyl)piperidin-4-yl]-1H-pyrazole-5-carboxamide was synthesized using a multi-step process that involved the condensation of 4-piperidone hydrochloride with 2-hydroxybenzoyl chloride, followed by the reaction with 1H-pyrazole-5-carboxamide. The final product was obtained by recrystallization in ethanol. This synthesis method has been optimized to yield a high purity and high yield of N-[1-(2-hydroxybenzoyl)piperidin-4-yl]-1H-pyrazole-5-carboxamide.
Applications De Recherche Scientifique
N-[1-(2-hydroxybenzoyl)piperidin-4-yl]-1H-pyrazole-5-carboxamide has been extensively studied for its potential use in cancer treatment. In preclinical studies, N-[1-(2-hydroxybenzoyl)piperidin-4-yl]-1H-pyrazole-5-carboxamide has shown promising results in inhibiting the growth of various types of cancer cells, including breast cancer, lung cancer, and colon cancer. N-[1-(2-hydroxybenzoyl)piperidin-4-yl]-1H-pyrazole-5-carboxamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells. These findings suggest that N-[1-(2-hydroxybenzoyl)piperidin-4-yl]-1H-pyrazole-5-carboxamide may be a potential candidate for the development of novel cancer therapies.
Propriétés
IUPAC Name |
N-[1-(2-hydroxybenzoyl)piperidin-4-yl]-1H-pyrazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O3/c21-14-4-2-1-3-12(14)16(23)20-9-6-11(7-10-20)18-15(22)13-5-8-17-19-13/h1-5,8,11,21H,6-7,9-10H2,(H,17,19)(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZQYLKAPNWAOBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC(=O)C2=CC=NN2)C(=O)C3=CC=CC=C3O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(1-propan-2-ylpyrazol-4-yl)sulfonylspiro[2H-indole-3,1'-cyclobutane]](/img/structure/B7359678.png)

![1-[3-[4-(4-Methylphenyl)sulfonylpiperazine-1-carbonyl]pyrrolidin-1-yl]ethanone](/img/structure/B7359702.png)
![1-[(3-Methylphenyl)methylsulfonyl]-3-(2,2,2-trifluoroethyl)imidazolidin-4-one](/img/structure/B7359707.png)
![2-Chloro-3-[(4-ethoxy-4-methylpiperidin-1-yl)methyl]benzoic acid](/img/structure/B7359713.png)
![2-[4-(1,5-Dimethylpyrazol-4-yl)sulfonylpiperazin-1-yl]-4-methyl-1,3-thiazole](/img/structure/B7359719.png)

![N-[2-(2-hydroxyethyl)cyclopentyl]-1H-indazole-3-carboxamide](/img/structure/B7359727.png)

![N-[(4-methoxyphenyl)-(4-methylphenyl)methyl]-2-oxospiro[1H-indole-3,3'-pyrrolidine]-1'-carboxamide](/img/structure/B7359731.png)
![1-[4-ethyl-2-methyl-5-(2-piperidin-4-yl-1,3-thiazol-4-yl)-1H-pyrrol-3-yl]ethanone;hydrochloride](/img/structure/B7359735.png)
![(2,6-dihydroxyphenyl)-[3-(3-phenyl-1H-1,2,4-triazol-5-yl)piperidin-1-yl]methanone](/img/structure/B7359746.png)
